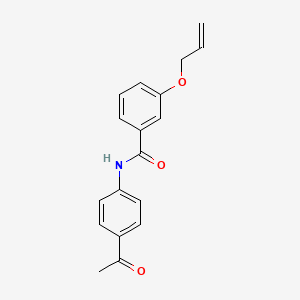

N-(4-acetylphenyl)-3-(allyloxy)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-11-22-17-6-4-5-15(12-17)18(21)19-16-9-7-14(8-10-16)13(2)20/h3-10,12H,1,11H2,2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLYTHRKLJTCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Analog Design

Scaffold-Hopping and Bioisosteric Replacement Strategies

In the realm of medicinal chemistry, scaffold-hopping and bioisosteric replacement are powerful strategies to identify novel chemical entities with improved properties such as enhanced potency, selectivity, and better pharmacokinetic profiles. chemrxiv.org Scaffold hopping, in particular, aims to discover isofunctional molecular structures with different core frameworks. chemrxiv.org This can lead to new patentable chemical matter and overcome limitations of an existing chemical series, such as poor solubility or metabolic instability. dundee.ac.uk

For a molecule like N-(4-acetylphenyl)-3-(allyloxy)benzamide, a scaffold-hopping approach could involve replacing the central benzamide (B126) core with other heterocyclic or non-aromatic structures that maintain the spatial arrangement of the key pharmacophoric features. The goal is to mimic the essential interactions of the original molecule with its biological target. u-tokyo.ac.jp

Bioisosteric replacement is a more conservative approach where a functional group is replaced by another group with similar physical or chemical properties, with the aim of retaining or improving biological activity. u-tokyo.ac.jp For this compound, this could involve replacing the amide linkage, the acetyl group, or the allyloxy side chain with known bioisosteres. For instance, the amide bond could be replaced with a reverse amide, a sulfonamide, or a urea (B33335) linkage to explore different hydrogen bonding patterns and conformational preferences.

Design of this compound Analogs

Modifications on the Benzamide Ring

The benzamide ring is a central component of the molecule, and its substitution pattern can significantly influence biological activity.

The position of the allyloxy group on the benzamide ring is a critical determinant of the molecule's three-dimensional shape and its interaction with a target protein. In the parent compound, the allyloxy group is at the 3-position. Shifting this group to the 2- or 4-position would generate regioisomers with distinct electronic and steric profiles. For example, moving the allyloxy group to the 4-position, as seen in some benzamide analogs, could alter receptor interactions. nih.gov The table below illustrates these potential variations.

| Compound Name | Substitution Position of Allyloxy Group |

| N-(4-acetylphenyl)-2-(allyloxy)benzamide | 2-position |

| This compound | 3-position |

| N-(4-acetylphenyl)-4-(allyloxy)benzamide | 4-position |

The following table presents hypothetical analogs with various electronic groups on the benzamide ring.

| Analog | Substituent on Benzamide Ring | Electronic Nature |

| N-(4-acetylphenyl)-3-(allyloxy)-4-methoxybenzamide | 4-Methoxy | Electron-Donating |

| N-(4-acetylphenyl)-3-(allyloxy)-5-chlorobenzamide | 5-Chloro | Electron-Withdrawing |

| N-(4-acetylphenyl)-3-(allyloxy)-4-methylbenzamide | 4-Methyl | Electron-Donating |

| N-(4-acetylphenyl)-3-(allyloxy)-5-nitrobenzamide | 5-Nitro | Electron-Withdrawing |

Alterations to the Allyloxy Group

The allyloxy group provides a flexible hydrophobic side chain that can engage in van der Waals interactions within a binding pocket. Modifications to this group can fine-tune these interactions and impact the molecule's solubility and metabolic stability.

Varying the length and branching of the alkyloxy chain can probe the size and shape of the corresponding binding pocket. Extending the chain from an allyl (three carbons) to a butyl or pentyl group would increase lipophilicity and could access deeper hydrophobic regions. Conversely, shortening the chain to a methoxy (B1213986) or ethoxy group would decrease lipophilicity and might be beneficial if the binding pocket is sterically constrained. Introducing branching, such as an isopropoxy or a cyclopropylmethoxy group, can improve metabolic stability by blocking potential sites of metabolism.

The table below details some of these potential modifications.

| Compound Name | Alkyloxy Group | Chain Length/Branching |

| N-(4-acetylphenyl)-3-methoxybenzamide | Methoxy | Shorter Chain |

| N-(4-acetylphenyl)-3-ethoxybenzamide | Ethoxy | Shorter Chain |

| N-(4-acetylphenyl)-3-propoxybenzamide | Propoxy | Same Length, Saturated |

| N-(4-acetylphenyl)-3-isopropoxybenzamide | Isopropoxy | Branched |

| N-(4-acetylphenyl)-3-butoxybenzamide | Butoxy | Longer Chain |

| N-(4-acetylphenyl)-3-(cyclopropylmethoxy)benzamide | Cyclopropylmethoxy | Cyclic |

Modifications of the Acetylphenyl Group

The N-(4-acetylphenyl) moiety is another critical part of the molecule that can be systematically modified to probe structure-activity relationships.

The position of the acetyl group on the phenyl ring is likely to be a crucial determinant of biological activity. In a study of 2-phenoxybenzamide (B1622244) derivatives, a shift of a substituent from the meta to the para position on an aniline (B41778) ring resulted in a significant change in activity. mdpi.com A similar effect could be anticipated for this compound. Moving the acetyl group from the para to the meta or ortho position would alter the molecule's shape and the electronic properties of the phenyl ring, which could in turn affect its binding to a target.

Furthermore, modifications to the methyl group of the acetyl moiety, for instance, by replacing it with a larger alkyl group or a cyclopropyl (B3062369) ring, could probe the steric tolerance of the binding site.

The acetyl group itself is a prime candidate for bioisosteric replacement. It can be substituted with other carbonyl-containing groups, such as a propionyl or a benzoyl group, to explore the impact of size and electronic effects. Non-carbonyl bioisosteres are also of great interest. For example, the acetyl group could be replaced with a sulfonyl group (-SO2CH3) or a cyano group (-CN), which have different electronic and hydrogen bonding properties.

In a study on N-phenylbenzamide derivatives, the replacement of a substituent was found to significantly impact the compound's activity. nih.gov This highlights the potential of such modifications to fine-tune the properties of this compound.

Replacing the acetylphenyl group with a heterocyclic ring is a well-established strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and target selectivity. cambridgemedchemconsulting.com For instance, the acetylphenyl ring could be replaced with a pyridine (B92270), pyrimidine, or other heteroaromatic systems. The introduction of a nitrogen atom into the aromatic ring can increase polarity and reduce the likelihood of CYP-mediated metabolism. cambridgemedchemconsulting.com

Another approach is to replace the acetyl group with a heterocycle. For example, a 1,2,4-oxadiazole (B8745197) ring has been used as a bioisostere for amide and ester groups. nih.gov In the context of this compound, the acetyl group could be replaced with a methyl-substituted oxadiazole. Tetrazoles are another class of heterocycles that are often used as bioisosteres for carboxylic acids, and by extension, could be considered as replacements for the acetyl group, offering different electronic and metabolic profiles.

Table 3: Potential Heterocyclic Replacements for the Acetylphenyl Group

| Modification | Rationale |

|---|---|

| Replacement of phenyl with pyridine | Increase polarity, alter H-bonding, improve metabolic stability |

| Replacement of acetyl with oxadiazole | Bioisosteric replacement, modulate electronic properties |

Stereochemical Considerations in Analog Design

Chirality can have a profound impact on the biological activity of a molecule. nih.govbiomedgrid.com In the case of this compound, the introduction of chiral centers through the modifications discussed above would necessitate the separation and individual testing of the resulting enantiomers or diastereomers.

For instance, the formation of a tetrahydrofuran (B95107) ring from the allyloxy group would create at least one chiral center. The two enantiomers could have different binding affinities for a biological target due to the three-dimensional nature of drug-receptor interactions. slideshare.net It is well-established that one enantiomer may be active while the other is inactive or even has undesirable off-target effects. fda.gov

Therefore, any analog design strategy for this compound that introduces chirality must be accompanied by a plan for the stereoselective synthesis or chiral separation of the isomers, followed by a thorough evaluation of their individual biological activities.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(4-acetylphenyl)-3-(oxiran-2-ylmethoxy)benzamide |

| N-(4-acetylphenyl)-3-(oxetan-3-yloxy)benzamide |

| N-(4-acetylphenyl)-3-(tetrahydrofuran-3-yloxy)benzamide |

| N-(4-acetylphenyl)-3-(allylthio)benzamide |

| N-(4-acetylphenyl)-3-(allylamino)benzamide |

| 2-phenoxybenzamide |

| N-phenylbenzamide |

| 1,2,4-oxadiazole |

| Tetrazole |

| Pyridine |

| Pyrimidine |

Biological Evaluation and Mechanistic Investigations of N 4 Acetylphenyl 3 Allyloxy Benzamide

In Vitro Biological Screening Assays

Antimicrobial Activity Evaluation (in vitro)No studies on the antibacterial or antifungal properties of N-(4-acetylphenyl)-3-(allyloxy)benzamide have been found.

Antitubercular Activity

While direct studies on the antitubercular properties of this compound are not extensively documented in publicly available literature, the broader class of benzamide (B126) derivatives has emerged as a promising area in the discovery of new agents against Mycobacterium tuberculosis (Mtb). The structural features of this compound, specifically the benzamide core, suggest potential for antimycobacterial effects based on structure-activity relationship (SAR) studies of related compounds.

Research into N-benzylsalicylthioamides, which are structurally related to benzamides, has shown that lipophilicity and the electronic effects of substituents on the acyl moiety are critical for activity. nih.gov Increased lipophilicity and electron-donating substituents have been correlated with enhanced antimycobacterial efficacy. nih.gov Furthermore, certain N-arylbenzamides have demonstrated activity against the H37Rv strain of M. tuberculosis. The investigation of N-pyrazolyl benzamide derivatives has also highlighted their potential as potent antimicrobial and anti-tubercular agents. researchgate.net

A study on N-alkyl nitrobenzamides identified them as potential inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall. mdpi.com This suggests that benzamide scaffolds can be tailored to target critical biosynthetic pathways in Mtb. Another study identified a novel benzamide inhibitor of the α-subunit of tryptophan synthase (α-TRPS), an enzyme crucial for bacterial survival, with the compound showing 100% growth inhibition at a concentration of 25 μg/mL. nih.gov

Given these precedents, this compound could be a candidate for antitubercular screening. The allyloxy and acetylphenyl groups would modulate the compound's lipophilicity and electronic properties, which are key determinants of activity in related series.

Anti-inflammatory Activity Assessment (in vitro)

The potential for this compound to exhibit anti-inflammatory properties is supported by extensive research on related benzamide structures. Benzamide derivatives are known to possess a wide range of biological activities, including significant anti-inflammatory effects. researchgate.net

In vitro studies on various benzamide derivatives have demonstrated their ability to modulate key inflammatory pathways. For instance, certain N-pyrazolyl benzamide derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting greater potency than the standard drug ibuprofen (B1674241). researchgate.net Similarly, N-2-(Phenylamino) benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), effectively suppressing the production of nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in RAW264.7 macrophage cells. nih.gov

The primary mechanism for the anti-inflammatory action of many benzamides involves the inhibition of the transcription factor NF-κB. nih.gov This inhibition, in turn, downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov The ability of this compound to modulate these targets would be a key determinant of its anti-inflammatory potential.

Interactive Data Table: In Vitro Anti-inflammatory Activity of Related Benzamide Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| N-Pyrazolyl Benzamides | COX-2 Inhibition | Compounds 3d, 3g, and 3a showed significant activity (84.09%, 79.54%, 70.45% inhibition respectively) compared to ibuprofen (65.90%). researchgate.net | researchgate.net |

| N-2-(Phenylamino) Benzamides | NF-κB Pathway | Compound 1H-30 inhibited nuclear translocation of NF-κB and suppressed NO, COX-2, and IL-1β production. nih.gov | nih.gov |

Other Potentially Relevant Biological Activities (e.g., Cholinesterase Inhibition)

Beyond antitubercular and anti-inflammatory activities, the benzamide scaffold is associated with a variety of other biological effects, including the inhibition of cholinesterases, which is relevant to the management of Alzheimer's disease. semanticscholar.org

A study on N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound that shares the N-(4-acetylphenyl) moiety with the subject compound, demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This finding is particularly relevant as it suggests that the N-(4-acetylphenyl) portion of the molecule is compatible with binding to the active sites of these enzymes. The study reported the following IC₅₀ values for N-((4-acetylphenyl)carbamothioyl)pivalamide: nih.gov

AChE: 0.21 ± 0.01 µM

BChE: 0.42 ± 0.02 µM

Other research on different series of benzamide derivatives has also confirmed their potential as cholinesterase inhibitors. For example, certain N-benzylpiperidine carboxamides and picolinamide (B142947) derivatives have shown potent AChE inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. nih.govmdpi.comnih.gov

Interactive Data Table: Cholinesterase Inhibitory Activity of Related Benzamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | AChE | 0.21 ± 0.01 | nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | BChE | 0.42 ± 0.02 | nih.gov |

| Compound 7a (picolinamide derivative) | AChE | 2.49 ± 0.19 | nih.gov |

These findings strongly suggest that this compound warrants investigation for its potential as a cholinesterase inhibitor.

Molecular Mechanism of Action Studies

Target Identification and Validation

The potential molecular targets for this compound can be inferred from studies on analogous compounds.

For Antitubercular Activity: Key validated targets for benzamide-like molecules in M. tuberculosis include enzymes essential for cell wall synthesis and survival. These include decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), the NADH-dependent enoyl-acyl carrier protein reductase (InhA), and the α-subunit of tryptophan synthase (α-TRPS). mdpi.comnih.govmdpi.comresearchgate.net Another critical target is the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. mdpi.com

For Anti-inflammatory Activity: The primary targets are key mediators of the inflammatory cascade. These include the transcription factor NF-κB, which regulates the expression of numerous pro-inflammatory genes, and enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) that are involved in the synthesis of prostaglandins (B1171923) and leukotrienes. researchgate.netnih.govnih.gov

For Cholinesterase Inhibition: The targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine. semanticscholar.org

Protein-Ligand Interaction Analysis

Molecular docking and simulation studies on related benzamide derivatives have provided insights into their potential binding modes with various protein targets.

With Antitubercular Targets: Docking studies of a benzamide inhibitor with the α-subunit of M. tuberculosis tryptophan synthase revealed a favorable binding score of -48.24 kcal/mol, indicating a stable interaction within the protein's binding pocket. nih.gov For FtsZ inhibitors, the 2,6-difluorobenzamide (B103285) moiety is known to form crucial hydrogen bonds with residues such as Val207, Asn263, and Leu209 in the active site. mdpi.com

With Anti-inflammatory Targets: Docking analysis of N-pyrazolyl benzamides with human COX-2 has been used to elucidate the binding mechanism of these inhibitors within the enzyme's active site. researchgate.net Similarly, for dual COX-2/Topo I inhibitors, molecular modeling has helped to understand how the benzamide scaffold interacts with both enzymes. nih.gov

With Cholinesterases: Molecular docking of picolinamide derivatives has shown that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov For N-((4-acetylphenyl)carbamothioyl)pivalamide, docking studies revealed strong interactions with both AChE and BChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively. nih.gov The interactions typically involve hydrogen bonds and π-π stacking with key amino acid residues in the active site gorge.

Cellular Signaling Pathway Interrogation

The biological activities of benzamide derivatives are often a result of their interference with specific cellular signaling pathways.

Inflammatory Pathways: A significant body of evidence points to the modulation of the NF-κB signaling pathway by benzamides. nih.gov By inhibiting NF-κB activation and its subsequent translocation to the nucleus, these compounds can prevent the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. nih.govnih.gov

Cancer-Related Pathways: Some benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway by acting as smoothened (SMO) antagonists. nih.gov This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Additionally, certain benzamides can inhibit the ABCG2 transporter, a protein that contributes to multidrug resistance in cancer cells by effluxing chemotherapeutic agents. nih.gov

The evaluation of this compound would likely involve interrogating its effects on these and other relevant cellular signaling cascades to fully elucidate its mechanism of action.

Preclinical In Vivo Efficacy Data for this compound Not Publicly Available

Comprehensive searches of publicly available scientific literature and patent databases have revealed no specific preclinical in vivo efficacy studies for the chemical compound this compound. Consequently, information regarding its proof-of-concept efficacy, pharmacodynamic biomarker assessment, and dose-response relationships in animal models is not available in the public domain.

While the broader class of benzamide derivatives has been investigated for a variety of therapeutic applications, including as potential anticancer, antiviral, and central nervous system agents, the specific in vivo biological activities of this compound have not been reported in the reviewed sources. valpo.edunih.govnih.govnih.govgoogle.comnih.gov Research on other benzamide compounds has shown diverse biological effects, but these findings are not directly transferable to the specific compound . wisdomlib.orgresearchgate.netnanobioletters.commdpi.comnih.gov

Therefore, the requested detailed article on the preclinical in vivo efficacy of this compound, including data tables and specific research findings, cannot be generated at this time due to the absence of published data.

Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 3 Allyloxy Benzamide and Its Analogs

Correlation of Structural Modifications with Biological Activity

Research into benzamide (B126) analogs has demonstrated that the nature and position of substituents on both the N-phenyl ring (the N-(4-acetylphenyl) moiety) and the benzoyl ring (the 3-(allyloxy)benzamide moiety) are critical determinants of biological activity. scholars.direct

The N-(4-acetylphenyl) Moiety: The substitution on the N-phenyl ring significantly influences the compound's interaction with biological targets. In a study on related chalcone (B49325) derivatives, the N-(4-acetyl-phenyl)-4-substituted-benzamide was a key intermediate. imist.ma The acetyl group at the para-position is a crucial feature. Modifications here can drastically alter activity. For instance, in other classes of benzamides, replacing or modifying such groups affects binding affinity and efficacy.

The 3-(allyloxy)benzamide Moiety: The substitution pattern on the benzoyl ring is equally important. The allyloxy group at the 3-position is of particular interest. SAR studies on related compounds, such as the anticonvulsant lacosamide, have investigated the 3-oxy site in detail. nih.gov These studies revealed that this position can accommodate small, non-bulky, and hydrophobic groups while retaining significant activity. nih.gov The replacement of a methoxy (B1213986) group with an allyloxy group in some analogs resulted in compounds with notable anticonvulsant activity, although sometimes slightly less potent than the parent methoxy compound. nih.gov

The position of the substituent is also a key factor. Studies on other benzamides have shown that moving a substituent from one position to another (e.g., ortho, meta, para) can have a profound impact on activity, often due to steric hindrance or altered electronic properties that affect target binding. nih.gov For example, less steric hindrance on the aniline (B41778) ring (analogous to the N-acetylphenyl ring) was found to increase larvicidal activity in some benzamides by facilitating binding to the target receptor. nih.gov

The following table summarizes the general impact of substituents on the activity of analogous benzamide scaffolds based on published research.

| Modification Site | Substituent Type | Observed Impact on Activity | Reference |

| N-Phenyl Ring (para-position) | Acetyl Group | Essential for specific target interactions in related series. | imist.ma |

| Benzoyl Ring (ortho-position) | Bulky Groups | Often leads to decreased activity due to steric hindrance. | nih.gov |

| Benzoyl Ring (meta-position) | Hydrophobic Groups | Generally well-tolerated and can enhance activity. | nih.gov |

| Benzoyl Ring (meta-position) | Allyloxy Group | Confers significant biological activity in related anticonvulsants. | nih.gov |

| Benzoyl Ring (para-position) | Halogens (e.g., Cl, F) | Can increase potency in some series, but effect is context-dependent. | scholars.direct |

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the benzamide class, several key pharmacophoric features have been identified. nih.govijpsonline.com These typically include:

A Hydrogen Bond Donor: The amide N-H group is a critical hydrogen bond donor, essential for anchoring the ligand to its biological target. scholars.direct

A Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) acts as a crucial hydrogen bond acceptor. nih.gov

Two Aromatic/Hydrophobic Regions: The two phenyl rings serve as key hydrophobic regions that engage in van der Waals or pi-pi stacking interactions with the target protein.

A Hydrophobic Moiety at the 3-position: The allyloxy group provides a specific hydrophobic feature that can fit into a corresponding pocket on the receptor. nih.gov

In a study of benzamide analogs acting as nAChR negative allosteric modulators, a pharmacophore model was developed for the lead compound, which shared the allyloxy-benzamide substructure. imist.ma This model highlighted the importance of the spatial arrangement of the hydrogen bond acceptor, the aromatic rings, and a hydrophobic feature, confirming the general pharmacophoric requirements for this class of compounds. imist.ma The benzamide template itself is considered a privileged scaffold in medicinal chemistry due to its ability to present these features in a conformationally constrained manner, allowing for interactions with a wide range of biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models translate structural features into numerical descriptors and use statistical methods to create predictive equations, which are invaluable for designing new compounds with potentially enhanced activity. conicet.gov.ar

While a specific QSAR model for N-(4-acetylphenyl)-3-(allyloxy)benzamide is not publicly available, numerous models have been developed for analogous benzamide series, providing insight into the likely predictive frameworks. nih.govnih.gov These models are typically generated using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM). nih.govnih.gov

For example, a QSAR study on N-phenylbenzamides as antimicrobial agents used a DFT-based approach to develop predictive models. nih.gov The resulting equations successfully correlated structural descriptors with activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study on benzimidazole (B57391) derivatives, which share some structural similarities, also successfully used PLS analysis to build a 3D-QSAR model that related molecular descriptors to biological activity. nih.gov A typical QSAR model is expressed as an equation where biological activity (e.g., log(1/IC₅₀)) is a function of one or more molecular descriptors. The statistical quality of these models is rigorously validated using metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds. nih.govmdpi.com

The success of a QSAR model depends on the selection of relevant molecular descriptors that capture the structural variations responsible for changes in activity. ucsb.edu For benzamide derivatives, a combination of electronic, steric, hydrophobic, and topological descriptors has proven effective. nih.govnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. The electrophilicity index has been shown to be significant, indicating the importance of electrostatic interactions for activity in some benzamides. nih.gov Other key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu

Hydrophobic Descriptors: Lipophilicity, often represented by LogP, is a crucial descriptor. It has been identified as a key factor in QSAR models for benzamides, particularly where membrane permeability is important for reaching the target site. nih.gov

Steric/Topological Descriptors: These descriptors quantify the size and shape of the molecule. Molar refractivity (related to molecular volume) and molecular weight are often included in QSAR models for benzamides, highlighting the importance of steric fit with the receptor. nih.gov Topological descriptors like the Galvez topological charge index (GGI) have also been successfully used. ijpsr.com

3D-QSAR Descriptors: In more advanced models like Comparative Molecular Field Analysis (CoMFA), the 3D steric and electrostatic fields surrounding the molecules are used as descriptors. CoMFA results for N-phenylbenzamides have indicated that anti-Gram-positive activity is a function of the electrostatic field, while anti-Gram-negative activity depends more on hydrophobic and steric fields. nih.gov

The following table lists common molecular descriptors used in QSAR studies of benzamide analogs and their significance.

| Descriptor Type | Example Descriptor | Physicochemical Significance | Reference |

| Electronic | Electrophilicity Index | Describes the ability to accept electrons; relates to electrostatic interactions. | nih.gov |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's nucleophilicity/electrophilicity and reactivity. | ucsb.edu |

| Hydrophobic | LogP | Measures lipophilicity and ability to cross cell membranes. | nih.gov |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. | nih.gov |

| Constitutional | Molecular Weight | Describes the overall size of the molecule. | nih.gov |

| 3D Field | CoMFA Steric/Electrostatic Fields | Maps the 3D shape and charge distribution required for optimal binding. | nih.govijpsonline.com |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound and its analogs is essential for understanding their SAR. The central amide bond imparts a degree of rigidity to the molecule, but rotation is still possible around the single bonds connecting the amide to the two phenyl rings.

The relative orientation of these rings is a key determinant of activity. In some benzamide structures, steric hindrance from substituents, particularly at the ortho-positions, can force the amide group to twist out of the plane of the aromatic ring. mdpi.com This interruption of π-electron conjugation between the amide and the benzene (B151609) ring can influence the molecule's electronic properties and its binding conformation. mdpi.com

Studies on related benzamides have shown that the molecule must adopt a specific low-energy conformation to fit into the binding site of its target. nih.gov Conformational analysis, often aided by computational methods like molecular mechanics and quantum chemistry calculations, helps to identify these preferred conformations. mdpi.com For example, in a study of benzamide-based leukotriene antagonists, conformational analysis revealed that while the stable conformations of the flexible side chains were different from the target's natural ligand, the ability of these chains to adopt the correct length and orientation was crucial for potent activity. nih.gov This highlights that not just the ground-state conformation, but the molecule's conformational flexibility, plays a vital role in its biological function.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

This subsection would detail the specific interactions between N-(4-acetylphenyl)-3-(allyloxy)benzamide and its predicted biological target. Docking simulations on related benzamide (B126) derivatives often reveal key interactions such as:

Hydrogen Bonds: The amide (-CONH-) group is a classic hydrogen bond donor and acceptor. The acetyl carbonyl (-C=O) and ether oxygen (-O-) could also act as acceptors. These would likely form bonds with specific amino acid residues like serine, threonine, or aspartic acid in a receptor's active site.

Hydrophobic Interactions: The phenyl rings of the benzamide structure would be predicted to form hydrophobic or arene-arene interactions with nonpolar residues such as tryptophan, phenylalanine, or leucine.

These interactions would be visualized in 2D and 3D diagrams, and a table would typically list each specific interaction, the atoms involved, and the bond distance.

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol or as an inhibitory constant (Ki). A lower, more negative value indicates a stronger, more favorable binding interaction. For example, studies on other novel benzamides have reported binding affinities for their targets in the range of -7.0 to -11.0 kcal/mol. indexcopernicus.comnih.gov

A data table for this section would typically compare the binding score of this compound against a known reference compound for a specific protein target.

Table 1: Example of Binding Affinity Estimation Data (Note: This is a hypothetical table as no data exists for the specified compound.)

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| This compound | Example Target (e.g., Kinase X) | Data not available |

| Reference Inhibitor | Example Target (e.g., Kinase X) | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-receptor complex than static docking.

MD simulations would reveal how the structure of this compound changes over time. The allyloxy group, in particular, has rotatable bonds that would grant the molecule significant conformational flexibility. An MD simulation would track the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) plots would be generated to show if the ligand remains stably bound in the pocket or if it undergoes significant conformational changes and potentially disassociates.

This analysis focuses on how the protein's binding pocket adapts to the presence of the ligand. The simulation might show that certain amino acid side chains move to better accommodate the ligand, a phenomenon known as "induced fit." Root Mean Square Fluctuation (RMSF) analysis would identify which parts of the protein are flexible and which are stable during the ligand's binding.

Quantum Chemical Calculations (e.g., DFT studies for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. For this compound, DFT studies would provide:

Optimized Molecular Geometry: Calculation of the most stable 3D structure, including precise bond lengths and angles.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This helps predict sites for electrophilic and nucleophilic attack and where hydrogen bonding might occur.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital Theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is associated with higher chemical reactivity and lower kinetic stability.

Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, further characterize the reactivity of a molecule. For instance, a high ionization potential points to chemical stability, while a high electron affinity indicates a greater likelihood of accepting electrons.

Detailed research findings specifically quantifying the HOMO-LUMO energies and related quantum chemical parameters for this compound are not available in the reviewed scientific literature. Therefore, a data table of these specific values cannot be provided.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the constant electron density surface, providing a guide to the molecule's reactive sites and intermolecular interactions. The MEP surface is color-coded to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. These areas often correspond to the presence of electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential, colored in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or weakly charged regions.

MEP analysis is invaluable for understanding hydrogen bonding and other non-covalent interactions that are critical for a drug molecule's binding to its biological target. By identifying the electrophilic and nucleophilic sites, researchers can predict how the molecule will interact with its receptor.

A specific study detailing the calculated Molecular Electrostatic Potential (MEP) surface for this compound has not been identified in the surveyed literature. Consequently, a visual representation or a detailed analysis of its specific electrostatic potential distribution cannot be presented.

De Novo Drug Design Approaches

De novo drug design is a computational strategy that aims to construct novel drug molecules from scratch, atom by atom or fragment by fragment, to fit a specific biological target. This approach is particularly useful when there are no known lead compounds or when existing leads have undesirable properties. The process typically relies on the three-dimensional structure of the target protein.

The design process can be categorized into two main methods:

Ligand-based de novo design: This method uses information from a set of known active molecules to generate new structures with similar properties.

Structure-based de novo design: This approach utilizes the 3D structure of the biological target's binding site to design complementary ligands. Algorithms place atoms or molecular fragments into the binding pocket and connect them to form a coherent molecule with favorable binding interactions.

Computational tools for de novo design can generate vast libraries of potential drug candidates. These virtual compounds are then scored and ranked based on their predicted binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates can then be synthesized and tested experimentally.

There is no information available in the reviewed scientific literature regarding the specific use of this compound as a scaffold or starting point in de novo drug design studies. Furthermore, no studies were found that employed de novo design methodologies to develop this particular compound.

Future Research Directions for N 4 Acetylphenyl 3 Allyloxy Benzamide

Exploration of Additional Therapeutic Areas

While the primary therapeutic applications of N-(4-acetylphenyl)-3-(allyloxy)benzamide are still under exploration, the broader benzamide (B126) class has demonstrated efficacy in several key areas, suggesting promising avenues for investigation. Future research should prioritize screening this compound for a variety of biological activities.

Oncology: Benzamide derivatives have been successfully developed as potent anticancer agents. nih.gov Research indicates that compounds with a benzamide core can act as inhibitors of crucial cellular targets like Poly(ADP-ribose) polymerase-1 (PARP-1), which is vital for DNA damage repair in cancer cells. nih.gov Other related structures have shown inhibitory activity against various receptor tyrosine kinases (EGFR, HER-2, KDR) implicated in tumor growth and proliferation. nih.gov Furthermore, some benzamides act as carbonic anhydrase inhibitors, targeting tumor-related isoforms like hCA IX and XII. researchgate.net A comprehensive screening of this compound against a panel of cancer cell lines and these specific enzymatic targets is a logical next step.

Enzyme Inhibition: Beyond cancer, benzamides have been identified as inhibitors of other enzymes with therapeutic relevance. For instance, derivatives of N-(3-hydroxyphenyl)benzamide have been assessed for their ability to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting potential applications in neurodegenerative diseases and inflammatory conditions. researchgate.net

Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal properties of novel benzamide derivatives. nanobioletters.comscielo.br Given the persistent challenge of antimicrobial resistance, evaluating this compound and its analogs against a broad spectrum of pathogenic bacteria and fungi could uncover new treatment options. nanobioletters.com Specific investigations have also targeted tuberculosis, with certain alkoxybenzamide derivatives showing activity against the H37RV strain of Mycobacterium tuberculosis. asianpubs.org

Development of Advanced Synthetic Routes for Analog Libraries

To systematically explore the structure-activity relationships (SAR) of this compound, the development of efficient and versatile synthetic routes is essential for generating analog libraries. Research should focus on methods that allow for facile modification of all three key structural components.

Core Synthesis: The central amide bond is typically formed by coupling a benzoic acid derivative with an aniline (B41778) derivative. Advanced condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1,1'-carbonyldiimidazole (B1668759) (CDI), and HATU can be employed to improve reaction efficiency and yield. nih.govasianpubs.org Alternatively, converting the benzoic acid moiety to a more reactive acyl chloride using reagents like thionyl chloride is a common and effective strategy. nanobioletters.com

Analog Generation: A diverse library can be created by:

Modifying the Allyloxy Group: Replacing the allyl group with other alkyl or aryl substituents via O-alkylation of the corresponding phenolic precursor can probe the impact of this region on target binding. researchgate.net

Varying the Acetylphenyl Moiety: Utilizing different substituted anilines in the coupling reaction would allow for exploration of how changes to the electronics and sterics of this ring affect activity.

Altering the Benzamide Ring: Employing a range of substituted benzoic acids as starting materials would complete the SAR study.

Novel Methodologies: Exploring newer synthetic techniques, such as the PhIO-mediated oxidation reactions used to prepare 2-(4-hydroxyphenoxy)benzamide derivatives, could provide novel pathways to functionalized analogs that are otherwise difficult to access. mdpi.com

Integration with High-Throughput Screening Methodologies

The creation of an analog library necessitates a robust and efficient method for biological evaluation. Integrating high-throughput screening (HTS) methodologies will be crucial for rapidly assessing the therapeutic potential of this compound and its derivatives across numerous biological targets. HTS allows for the testing of thousands of compounds in a miniaturized, automated format, significantly accelerating the discovery process.

Future work should involve developing and implementing both target-based and cell-based HTS assays. For example, a target-based screen could measure the direct inhibition of a specific enzyme, such as PARP-1 or a particular kinase, by the compound library. nih.govnih.gov In parallel, cell-based assays could assess the broader effects of the compounds on cellular processes, such as proliferation, apoptosis, or cytotoxicity in various cancer cell lines. nih.gov The data generated from these large-scale screens will be invaluable for identifying initial hit compounds and informing the subsequent stages of lead optimization.

Investigative Studies into Novel Biological Targets

While screening against known targets for benzamides is a logical starting point, a key area of future research will be the identification of novel biological targets for this compound. Its unique structure may confer an affinity for proteins not previously associated with this class of compounds.

Computational approaches, such as molecular docking, can be employed to screen the compound in silico against vast libraries of protein structures, including those from the Protein Data Bank (PDB). nih.gov This can help prioritize potential targets for experimental validation. For instance, docking studies have been used to predict the binding of benzamide analogs to the active site of kinases, including mutant forms that confer drug resistance. nih.gov

Experimental approaches could include affinity chromatography, where the compound is immobilized on a solid support to "pull down" binding partners from cell lysates, which are then identified using mass spectrometry. Unbiased phenotypic screens could also reveal unexpected activities, which can then be followed up with mechanism-of-action studies to pinpoint the molecular target.

Synergistic Effects with Known Therapeutic Agents

A powerful strategy in modern pharmacology is the use of combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. Future research should investigate the potential for this compound to act synergistically with existing drugs.

If the compound demonstrates anticancer activity, it should be tested in combination with standard-of-care chemotherapies and other targeted agents. For example, if it is found to inhibit a DNA repair pathway, combining it with a DNA-damaging agent could lead to a potent synergistic effect. The mechanisms of synergy can be multifaceted, involving the enhancement of drug potency or the modulation of pharmacokinetic properties. mdpi.com For instance, some molecules can inhibit metabolic enzymes like CYP3A4, thereby increasing the bioavailability and efficacy of co-administered drugs. mdpi.com Investigating these potential interactions is a critical step in defining the clinical utility of this compound and positioning it within existing treatment paradigms.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing N-(4-acetylphenyl)-3-(allyloxy)benzamide, and how can reaction parameters be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Nitration : Introduce nitro groups using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid side reactions.

Acetylation : React with acetic anhydride in the presence of a base (e.g., pyridine) to add the acetyl group.

Amidation : Couple the intermediate with allyloxy-substituted benzoyl chloride using a coupling agent like HATU or DCC in anhydrous DMF .

- Optimization :

-

Yield Improvement : Use reflux conditions (e.g., ethanol at 80°C) and catalytic bases (e.g., K₂CO₃) to enhance amidation efficiency.

-

Purity : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Step Key Parameters Yield Range Nitration 0–5°C, 2 h 60–70% Acetylation Pyridine, 24 h reflux 75–85% Amidation DMF, HATU, RT, 12 h 50–65%

Q. Which in vitro assays are recommended for evaluating antimicrobial and kinase inhibitory activity?

- Antimicrobial Screening :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Moderate activity (MIC 32–64 µg/mL) is typical for benzamide derivatives .

- Kinase Inhibition :

- Enzymatic Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ against kinases like EGFR or VEGFR2. Include positive controls (e.g., staurosporine) .

Q. How is structural characterization performed for this compound?

- NMR : Confirm allyloxy (δ 4.5–5.5 ppm for CH₂ groups) and acetyl (δ 2.6 ppm for CH₃) protons.

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ (calc. 323.12 g/mol).

- FTIR : Detect amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the allyloxy position influence target binding and physicochemical properties?

- Substituent Effects :

-

Allyloxy vs. Ethoxy : Allyloxy enhances π-π stacking with kinase active sites but reduces solubility. Ethoxy improves logP but weakens binding.

-

Computational Insights : DFT calculations (e.g., Gaussian 16) show allyloxy’s electron-donating effects stabilize H-bonds with kinase residues .

Substituent LogP IC₅₀ (EGFR) Solubility (µg/mL) Allyloxy 3.2 0.45 µM 12.5 Ethoxy 2.8 1.2 µM 28.7

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Data Reconciliation :

Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.

Meta-Analysis : Apply statistical tools (e.g., RevMan) to pool data from kinase inhibition studies, adjusting for variables like pH or temperature .

- Case Example : Discrepancies in IC₅₀ values (e.g., 0.45 µM vs. 1.8 µM) may arise from differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays.

Q. Which computational methods predict target interaction mechanisms?

- Molecular Docking : AutoDock Vina to model binding poses with EGFR (PDB: 1M17). Allyloxy forms van der Waals contacts with Leu694 .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .

- QSAR Models : Use MOE to correlate substituent electronegativity with inhibitory potency (R² = 0.89 for a training set of 20 analogs) .

Key Notes for Experimental Design

- Safety : Conduct hazard analysis (e.g., decomposition risks of intermediates) and use PPE for handling mutagenic byproducts .

- Data Reproducibility : Archive raw spectral data (NMR, MS) and publish full synthetic protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.